molecular formula C18H12N4O5S2 B13753381 N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine

N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine

Katalognummer: B13753381
Molekulargewicht: 428.4 g/mol
InChI-Schlüssel: ONDMJDHDEBGFIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine is a heterocyclic organic compound with the molecular formula C18H12N4O5S2 and a molecular weight of 428.44 g/mol . This compound is known for its unique structure, which includes a nicotinoyl group and two nitrobenzenesulfenyl groups attached to an amine. It is primarily used in experimental and research settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine typically involves the reaction of nicotinic acid with 2-nitrobenzenesulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nicotinoyl group may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of nicotinoyl and nitrobenzenesulfenyl groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H12N4O5S2

Molekulargewicht

428.4 g/mol

IUPAC-Name

N,N-bis[(2-nitrophenyl)sulfanyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H12N4O5S2/c23-18(13-6-5-11-19-12-13)22(28-16-9-3-1-7-14(16)20(24)25)29-17-10-4-2-8-15(17)21(26)27/h1-12H

InChI-Schlüssel

ONDMJDHDEBGFIE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SN(C(=O)C2=CN=CC=C2)SC3=CC=CC=C3[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.